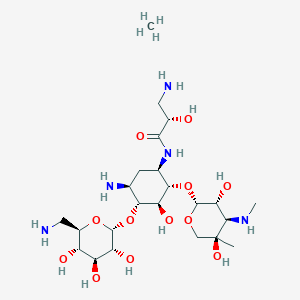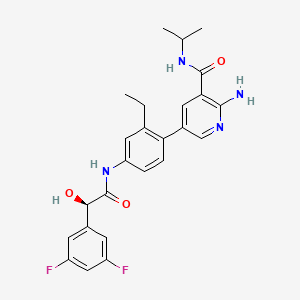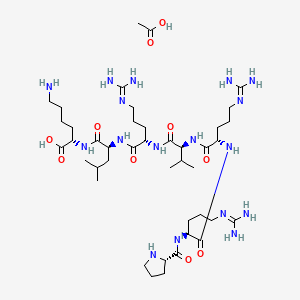
PRRVRLK (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRRVRLK (acetate) is a peptide linker used in the construction of fusion proteins. This compound is known for its high purity and stability, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PRRVRLK (acetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, PRRVRLK (acetate) is produced using automated peptide synthesizers, which allow for the efficient and scalable production of peptides. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
PRRVRLK (acetate) primarily undergoes peptide bond formation reactions. It can also participate in various chemical modifications, such as acetylation and phosphorylation, depending on the specific research requirements .
Common Reagents and Conditions
The common reagents used in the synthesis and modification of PRRVRLK (acetate) include:
- Coupling reagents (e.g., HBTU, DIC)
- Protecting groups (e.g., Fmoc, Boc)
- Deprotecting agents (e.g., piperidine, TFA)
- Solvents (e.g., DMF, DCM)
The reaction conditions typically involve controlled temperature and pH to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving PRRVRLK (acetate) are fusion proteins and modified peptides. These products are used in various scientific research applications .
Scientific Research Applications
PRRVRLK (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and the development of novel biomolecules.
Medicine: Utilized in the design of therapeutic peptides and the development of drug delivery systems.
Industry: Applied in the production of biopharmaceuticals and the development of diagnostic assays .
Mechanism of Action
PRRVRLK (acetate) functions as a peptide linker, facilitating the connection of two or more peptide sequences to form fusion proteins. The mechanism involves the formation of stable peptide bonds between the linker and the peptide sequences. This allows for the creation of multifunctional proteins with enhanced stability and activity .
Comparison with Similar Compounds
Similar Compounds
GGGGS (acetate): Another peptide linker used in the construction of fusion proteins.
EAAAK (acetate): A peptide linker known for its helical structure and stability.
Gly-Ser (acetate): A flexible peptide linker used in various biotechnological applications
Uniqueness of PRRVRLK (acetate)
PRRVRLK (acetate) is unique due to its specific amino acid sequence, which provides a balance of flexibility and stability. This makes it particularly suitable for the construction of fusion proteins with diverse functional properties .
Properties
Molecular Formula |
C42H81N17O10 |
|---|---|
Molecular Weight |
984.2 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H77N17O8.C2H4O2/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24;1-2(3)4/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
SNRANHCMAAEEFT-FASWNFLUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)

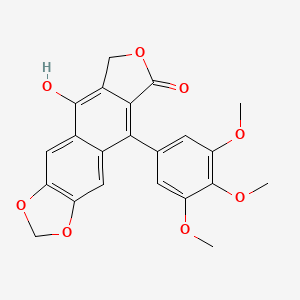

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)

![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
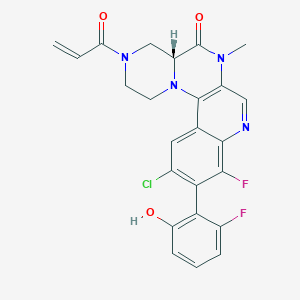
![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile](/img/structure/B10830322.png)
